molecular formula C9H16N4 B13475580 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine

Cat. No.: B13475580
M. Wt: 180.25 g/mol
InChI Key: IWGCOGOCVMYHGD-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine is a heterocyclic compound that features a triazole ring fused with a cyclopentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with cyclopentanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor modulation, it can act as an agonist or antagonist, altering the signaling pathways and cellular responses.

Comparison with Similar Compounds

  • 3,5-Dimethyl-4H-1,2,4-triazole
  • 1,2,4-Triazole
  • 1-Methylimidazole

Comparison: 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine stands out due to its unique combination of a triazole ring and a cyclopentane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other triazole derivatives, it offers enhanced stability and reactivity, making it suitable for more diverse and demanding applications.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(4,5-dimethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H16N4/c1-7-11-12-8(13(7)2)9(10)5-3-4-6-9/h3-6,10H2,1-2H3

InChI Key

IWGCOGOCVMYHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2(CCCC2)N

Origin of Product

United States

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